A Comprehensive Technical Guide to 2,4-Difluorobenzylamine
A Comprehensive Technical Guide to 2,4-Difluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,4-Difluorobenzylamine (CAS Number: 72235-52-0), a pivotal intermediate in the fields of pharmaceutical sciences, agrochemicals, and material sciences. This document outlines its chemical and physical properties, safety and handling protocols, and its significant applications, with a focus on its role in drug discovery and development.
Core Chemical Identity and Properties
2,4-Difluorobenzylamine is an organic compound featuring a benzylamine (B48309) structure substituted with two fluorine atoms at the 2 and 4 positions of the benzene (B151609) ring.[1] This specific difluorination pattern imparts unique physicochemical properties that are highly desirable in the synthesis of complex molecules.[2]
Table 1: Physicochemical Properties of 2,4-Difluorobenzylamine
| Property | Value | References |
| CAS Number | 72235-52-0 | [3][4][5][6] |
| Molecular Formula | C₇H₇F₂N | [3][4][5][6] |
| Molecular Weight | 143.13 g/mol | [4][5][6][7] |
| Appearance | Colorless to light yellow clear liquid | [3][4] |
| Melting Point | 19-21 °C | [3] |
| Boiling Point | 129-130 °C (at 760 mmHg); 82-84 °C (at 15 mmHg) | [3][8] |
| Density | ~1.204 - 1.22 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D ~1.49 - 1.503 | [3][4] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, dichloromethane, acetone, and chloroform. Insoluble in water. | [1][3] |
| Flash Point | 68 °C / 154.4 °F | [6][8] |
Safety and Handling
2,4-Difluorobenzylamine is classified as a hazardous substance and requires careful handling to prevent exposure.[3] It is corrosive and can cause severe skin burns and eye damage.[7][8][9]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H314 | Causes severe skin burns and eye damage.[7] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] |
| Precautionary | P405 | Store locked up.[5] |
| Precautionary | P501 | Dispose of contents/container in accordance with local regulations.[7] |
Handling and Storage:
-
Handle in a well-ventilated area, using personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.[3][9]
-
Store in a cool, dry place away from heat and sources of ignition.[3][5]
-
Keep the container tightly closed and store separately from incompatible materials like strong acids and oxidizing agents.[3][8]
Applications in Research and Development
2,4-Difluorobenzylamine is a versatile building block with significant applications across various sectors of the chemical industry.
-
Pharmaceutical Development : This compound is a critical intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[2] Its most prominent use is in the production of antiretroviral drugs, specifically HIV integrase inhibitors like Dolutegravir (B560016) and Cabotegravir.[2][10] The difluorobenzyl moiety is strategically incorporated to enhance the drug's binding affinity, metabolic stability, and overall pharmacokinetic profile.[2][10] The fluorine atoms can improve properties such as lipophilicity and bioavailability, which are crucial for drug efficacy.[4][10] It is also used in the synthesis of fluorinated analogs of antihistamines, antidepressants, and antipsychotics.[3]
-
Agrochemicals : It serves as an intermediate in the manufacturing of advanced herbicides and insecticides.[1][3][4] The presence of fluorine often enhances the biological activity and stability of these agrochemicals.[1][11]
-
Material Science : The compound is utilized in the formulation of specialty materials, including durable coatings and polymers, where its unique properties contribute to improved thermal and chemical resistance.[1][4] It is also explored in the design of liquid crystals.[1]
-
Analytical Chemistry : It can be employed as a derivatizing agent to enhance the detection and quantification of various compounds in complex mixtures during analysis.[4]
Experimental Protocols: Synthesis of 2,4-Difluorobenzylamine
Several synthetic routes for 2,4-Difluorobenzylamine have been reported, allowing for its production from various starting materials. The choice of method often depends on factors such as raw material cost, safety, and scalability.
Method 1: Reductive Amination of 2,4-Difluorobenzaldehyde
This is a common and direct method for synthesizing the target compound.[2][12]
-
Protocol :
-
2,4-Difluorobenzaldehyde is dissolved in an appropriate alcohol solvent (e.g., methanol, isopropanol).[12]
-
A catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), is added to the solution.[12]
-
The reaction is carried out under a pressurized atmosphere of ammonia (B1221849) and hydrogen gas.[12] Alternatively, ammonium (B1175870) formate (B1220265) can be used as the ammonia and hydrogen source.[12]
-
The reaction mixture is heated to a specified temperature (e.g., 60-80°C) and maintained until the reaction is complete, as monitored by techniques like HPLC.[13]
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield high-purity 2,4-Difluorobenzylamine.[13]
-
Method 2: Catalytic Reduction of 2,4-Difluorobenzonitrile
This route involves the reduction of a nitrile group to a primary amine.[2]
-
Protocol :
-
2,4-Difluorobenzonitrile is dissolved in a solvent such as 2-propanol containing aqueous ammonia.[13]
-
A hydrogenation catalyst, typically Raney Nickel, is added to the mixture.[2][13]
-
The reaction is conducted in a high-pressure reactor under a hydrogen atmosphere.[13]
-
The mixture is heated, and the reaction proceeds until the nitrile is fully converted.
-
After cooling and depressurization, the catalyst is removed by filtration.
-
The filtrate is concentrated, and the final product is purified by distillation under reduced pressure.[13]
-
Method 3: Synthesis from m-Difluorobenzene
This multi-step synthesis starts from a more basic raw material.[14][15]
-
Protocol :
-
Step 1 (Halogenation) : m-Difluorobenzene is reacted with paraformaldehyde and a halogenating agent (e.g., concentrated HCl) in the presence of a Lewis acid catalyst (e.g., zinc chloride) to produce 2,4-difluorobenzyl halide.[14][15]
-
Step 2 (Quaternary Ammonium Salt Formation) : The resulting 2,4-difluorobenzyl halide is reacted with urotropine (hexamine) to form a quaternary ammonium salt.[14][15]
-
Step 3 (Hydrolysis) : The quaternary ammonium salt is then hydrolyzed using concentrated hydrochloric acid to yield the final product, 2,4-Difluorobenzylamine.[14][15]
-
References
- 1. leapchem.com [leapchem.com]
- 2. nbinno.com [nbinno.com]
- 3. aosc.in [aosc.in]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,4-Difluorobenzylamine - Safety Data Sheet [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. gfl.co.in [gfl.co.in]
- 10. 2,4-Difluorobenzylamine|Pharmaceutical Intermediate [benchchem.com]
- 11. innospk.com [innospk.com]
- 12. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]
- 13. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 14. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]
